2,4-Difluoro-3-iodobenzene-1-sulfonyl chloride
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Overview
Description
2,4-Difluoro-3-iodobenzene-1-sulfonyl chloride is a highly specialized chemical compound known for its unique properties and versatility in scientific research. This compound is characterized by the presence of fluorine, iodine, and sulfonyl chloride groups attached to a benzene ring, making it a valuable tool in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-iodobenzene-1-sulfonyl chloride typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the electrophilic aromatic substitution of a benzene derivative with fluorine and iodine atoms. The sulfonyl chloride group is then introduced through a sulfonation reaction, followed by chlorination to form the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-iodobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid) under controlled temperature and pressure conditions.
Nucleophilic Substitution: Typical reagents include amines, alcohols, and thiols, often in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution with amines.
Sulfonate Esters: Formed through nucleophilic substitution with alcohols.
Halogenated Derivatives: Formed through electrophilic aromatic substitution with halogens.
Scientific Research Applications
2,4-Difluoro-3-iodobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-iodobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The presence of fluorine and iodine atoms can influence the reactivity and selectivity of the compound in different chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroiodobenzene: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
3-Iodobenzene-1-sulfonyl Chloride: Lacks the fluorine substituents, which can affect its reactivity and selectivity in certain reactions.
2,6-Difluoro-4-iodobenzene-1-sulfonyl Chloride: Similar structure but with different positions of the fluorine atoms, leading to variations in reactivity.
Uniqueness
2,4-Difluoro-3-iodobenzene-1-sulfonyl chloride is unique due to the combination of fluorine, iodine, and sulfonyl chloride groups on the benzene ring. This unique structure imparts distinct reactivity and selectivity, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C6H2ClF2IO2S |
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Molecular Weight |
338.50 g/mol |
IUPAC Name |
2,4-difluoro-3-iodobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2ClF2IO2S/c7-13(11,12)4-2-1-3(8)6(10)5(4)9/h1-2H |
InChI Key |
SNGVIINXEZGGJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)I)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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